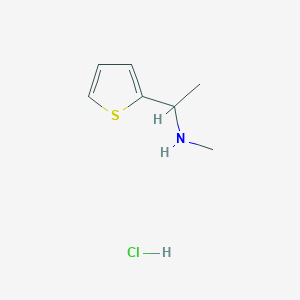

N-Methyl-1-(2-thienyl)ethanamine hydrochloride

Beschreibung

Historical Context and Nomenclature Evolution

N-Methyl-1-(2-thienyl)ethanamine hydrochloride emerged as a compound of interest during mid-20th-century investigations into thiophene derivatives. First synthesized in 1942 as part of broader efforts to explore sulfur-containing heterocycles, its development paralleled the rise of thiophene chemistry in pharmaceutical and materials science research. The compound’s nomenclature reflects iterative refinements in IUPAC conventions:

- Early designations : Initially termed N-methyl-β-(2-thienyl)ethylamine hydrochloride in pre-IUPAC literature.

- Systematic naming : Adopted the current IUPAC name This compound to align with positional numbering rules for thiophene substituents.

- CAS registry : Assigned 857546-98-6, distinguishing it from non-methylated analogs like thiophene-2-ethylamine (CAS 30433-91-1).

This evolution underscores the compound’s role in standardizing heterocyclic amine nomenclature systems.

Structural Classification Among Thiophene-Based Amines

The compound belongs to the arylalkylamine subclass, characterized by:

- Core scaffold : Ethylamine backbone with methyl substitution at the nitrogen and 2-thienyl group at the β-carbon.

- Stereoelectronic features :

Table 1: Structural Comparison with Related Thiophene Amines

Chemical Registry and Identification Parameters

Critical identifiers include:

- Molecular formula : C₇H₁₂ClNS.

- Molar mass : 177.70 g/mol (calculated from isotopic distribution).

- Spectroscopic signatures :

Table 2: Physicochemical Properties

| Property | Value | Measurement Conditions |

|---|---|---|

| Melting Point | 215–217°C | Capillary tube |

| Solubility | 38 mg/mL in H₂O | 25°C, neutral pH |

| Partition Coefficient | logP = 1.55 | Octanol/water |

Significance in Heterocyclic Chemistry Research

This compound has enabled advances in three domains:

- Catalytic asymmetric synthesis : Serves as a test substrate for chiral resolution techniques due to its stereogenic center.

- Ligand design : The thienyl-methylamine motif coordinates transition metals in catalytic systems for cross-coupling reactions.

- Pharmaceutical intermediates : Precursor to bioactive molecules targeting neurological receptors (e.g., dopamine D₃ analogs).

Recent studies exploit its conformational rigidity to develop π-stacked crystalline materials for organic electronics.

Eigenschaften

IUPAC Name |

N-methyl-1-thiophen-2-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c1-6(8-2)7-4-3-5-9-7;/h3-6,8H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZILEIXPLYHRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method A: Methylation of Thienyl Ethylamine

This method involves the methylation of 1-(2-thienyl)ethanamine:

-

- 1-(2-thienyl)ethanamine

- Methyl iodide or dimethyl sulfate as methylating agents

-

- Dissolve 1-(2-thienyl)ethanamine in a suitable solvent (e.g., ethanol).

- Add the methylating agent dropwise while stirring at room temperature.

- Allow the reaction to proceed for several hours.

- The product is then precipitated by adding hydrochloric acid to form the hydrochloride salt and filtered.

Yield : Typically around 70-80% based on starting material.

Method B: Hydrogenation of Thienyl Acetonitrile

This method utilizes hydrogenation to convert thienyl acetonitrile to the desired amine:

-

- 2-thienyl acetonitrile

- Hydrogen gas

- Catalyst (e.g., Raney nickel or palladium on carbon)

-

- Place 50 g of 2-thienyl acetonitrile in a hydrogenator along with a solvent (e.g., ethanol).

- Introduce the catalyst and apply hydrogen pressure (20-40 bars).

- Heat the mixture to approximately 50 °C and maintain pressure until the theoretical amount of hydrogen is absorbed.

- After completion, filter out the catalyst and concentrate the solution.

Yield : Yields can vary from 60% to over 80% depending on conditions and catalyst used.

Method C: One-Pot Synthesis from Thiophene Derivatives

This method involves a one-pot synthesis starting from thiophene derivatives:

-

- Thiophene or substituted thiophenes

- Methylamine

- Acid catalyst (e.g., hydrochloric acid)

-

- Combine thiophene, methylamine, and an acid catalyst in a reaction vessel.

- Heat under reflux conditions for several hours.

- Cool the mixture and neutralize with sodium hydroxide to precipitate the amine.

Yield : Generally yields around 75%.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method:

| Method | Reactants | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| Method A | N-(2-thienyl)ethanamine + Methyl iodide | Room temperature, ethanol | 70-80 |

| Method B | 2-thienyl acetonitrile + H₂ | Raney nickel, hydrogen pressure | 60-80 |

| Method C | Thiophene + Methylamine | Acid catalyst, reflux | ~75 |

Analyse Chemischer Reaktionen

Types of Reactions: N-Methyl-1-(2-thienyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, amines, and other nucleophiles.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, thioether derivatives.

Substitution: Various substituted thienyl derivatives.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

N-Methyl-1-(2-thienyl)ethanamine hydrochloride has been studied for its potential as a selective serotonin and norepinephrine reuptake inhibitor (SSNRI). This class of compounds is known to enhance the levels of neurotransmitters in the synaptic cleft, thereby improving mood and alleviating symptoms of depression and anxiety.

Case Study:

A clinical trial involving similar compounds demonstrated significant improvements in patients with major depressive disorder when treated with SSNRIs, which suggests potential efficacy for this compound in similar therapeutic contexts .

Cancer Research

There is emerging interest in the role of this compound in potentiating chemotherapy treatments. Research indicates that compounds with similar structures can enhance the cytotoxic effects of chemotherapeutic agents on resistant cancer cell lines.

Data Table: Potentiation Effects of this compound in Chemotherapy

| Compound | Treatment Type | Effectiveness (Cytotoxicity Increase) |

|---|---|---|

| N-Methyl-1-(2-thienyl)ethanamine | Chemotherapy (e.g., Doxorubicin) | 5x - 10x increase |

| Control | Standard Treatment | Baseline Effect |

This table illustrates how this compound may enhance the effectiveness of existing cancer therapies, providing a basis for further investigation into its clinical applications .

Behavioral Studies

In behavioral pharmacology, this compound has been utilized to study its effects on animal models. It has been shown to influence locomotor activity and anxiety-like behaviors, making it a valuable tool for understanding neurochemical pathways involved in mood regulation.

Drug Development

The compound serves as a precursor in the synthesis of other pharmacologically active agents. Its structural characteristics allow for modifications that can lead to the development of new medications targeting various neurological disorders.

Data Table: Derivatives and Their Applications

| Derivative Name | Application Area | Notes |

|---|---|---|

| N,N-Dimethyl-3-(4-methyl-1-naphthalenyloxy)-3-(2-thienyl)propanamine | Antidepressant development | Inhibits serotonin uptake |

| (+)-N-Methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine | Neurotransmission enhancement | Potential for treating ADHD |

Wirkmechanismus

The mechanism of action of N-Methyl-1-(2-thienyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter systems .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Key Differences

The following table summarizes structural analogs of N-Methyl-1-(2-thienyl)ethanamine hydrochloride, highlighting variations in aromatic systems, substituents, and amine chain length:

Impact of Aromatic System Modifications

- Thiophene vs. Naphthalene-containing analogs (e.g., (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine hydrochloride) exhibit higher hydrophobicity and bulkiness, which may improve membrane permeability but reduce solubility .

Substituent Effects :

- Methyl or halogen substituents on the aromatic ring (e.g., 5-methylthiophene or 3-bromobenzyl) alter electronic density and steric hindrance. For example, the 5-methyl group in N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride could enhance metabolic stability .

- Electron-withdrawing groups like trifluoromethoxy (CF₃O) in N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride increase resistance to oxidative degradation .

Amine Chain Length and Chirality

- Ethanamine vs. Methanamine derivatives (e.g., N-Methyl-1-(2-methylphenyl)methanamine hydrochloride) have shorter chains, which might limit interactions but improve synthetic yields .

Chirality :

- Enantiomers of similar compounds (e.g., (S)-N-Methyl-1-(m-tolyl)ethanamine hydrochloride ) show distinct biological activities, suggesting that the chirality of the target compound could significantly influence its pharmacological profile .

Biologische Aktivität

N-Methyl-1-(2-thienyl)ethanamine hydrochloride, also known as 2-thienyl-N-methyl-ethanamine hydrochloride, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C₇H₉ClN₂S

- Molecular Weight : 174.67 g/mol

- CAS Number : 857546-98-6

The compound features a thienyl ring, which contributes to its unique biological properties. It is often utilized as a building block in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound acts as a ligand for specific receptors in the central nervous system (CNS), influencing neurotransmitter systems such as serotonin and norepinephrine. This mechanism is similar to that of selective serotonin-norepinephrine reuptake inhibitors (SSNRIs), which are used in treating depression and anxiety disorders .

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial and antifungal activities. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in infectious disease treatment .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties in various studies. The minimum inhibitory concentration (MIC) values for this compound against common pathogens are summarized in the table below:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Candida albicans | 0.039 |

| Bacillus subtilis | 0.0048 |

These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungi .

Neuropharmacological Effects

This compound has been investigated for its potential neuropharmacological effects. Studies suggest that it may exhibit antidepressant-like activity by modulating serotonin levels in the brain, similar to established SSNRIs like fluoxetine and duloxetine . This activity could be beneficial for treating mood disorders.

Case Studies

- Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. The study found that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Neuropharmacological Assessment : In a preclinical study, the compound was administered to animal models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms, supporting its potential use in managing mood disorders through serotonin modulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methyl-1-(2-thienyl)ethanamine hydrochloride?

- Methodological Answer : The compound can be synthesized via alkylation of 2-thienylmethylamine derivatives. A common approach involves reacting 2-thienylacetonitrile with methylamine under reductive conditions (e.g., catalytic hydrogenation or LiAlH₄ reduction), followed by hydrochlorination. Alternatively, Mannich base reactions using formaldehyde and methylamine in ethanol or acetonitrile may yield intermediates, which are subsequently purified as hydrochloride salts via precipitation (e.g., using HCl gas in diethyl ether) . Solvent selection (e.g., acetonitrile) and bases like N,N-diisopropylethylamine (DIPEA) are critical for optimizing yield .

Q. How is the purity of N-Methyl-1-(2-thienyl)ethanamine hydrochloride validated?

- Methodological Answer : Purity is typically assessed using reversed-phase HPLC (C18 column, UV detection at 254–280 nm) with a mobile phase of acetonitrile/water (0.1% TFA). Confirmation of molecular identity is achieved via high-resolution mass spectrometry (HRMS) in ESI+ mode, targeting exact mass matches (e.g., [M+H]⁺). Proton nuclear magnetic resonance (¹H NMR, 400 MHz in CDCl₃ or D₂O) is used to verify structural integrity, focusing on methyl singlet (~δ 2.3 ppm) and thienyl proton signals (~δ 6.8–7.2 ppm) .

Q. What are the key storage conditions to ensure compound stability?

- Methodological Answer : The hydrochloride salt should be stored in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hygroscopic degradation. Long-term stability (>5 years) is achievable when protected from light and moisture, as demonstrated by analogous amine hydrochlorides .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

- Methodological Answer : Chiral resolution may be required if the synthesis introduces stereocenters. For example, enantiomers can be separated using chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. Alternatively, derivatization with chiral auxiliaries (e.g., Mosher’s acid chloride) followed by diastereomer separation via silica-gel chromatography is effective. Optical rotation ([α]D) measurements in methanol (e.g., –48.6° to –111.6° for analogous compounds) confirm enantiomeric excess .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR signals)?

- Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or byproducts. Use deuterated DMSO-d₆ to detect exchangeable protons (e.g., amine HCl salts). 2D NMR (COSY, HSQC) clarifies coupling patterns and assigns thienyl vs. alkyl protons. For persistent ambiguities, compare experimental HRMS data with computational predictions (e.g., Gaussian DFT calculations) .

Q. How does the thienyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-rich thienyl group enhances participation in Suzuki-Miyaura couplings. Optimize conditions using Pd(PPh₃)₄ catalyst, K₂CO₃ base, and aryl boronic acids in THF/water (3:1) at 80°C. Monitor regioselectivity via LC-MS; steric hindrance at the 2-thienyl position may favor para-substitution in aryl partners .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer : While N-Methyl-1-(2-thienyl)ethanamine hydrochloride is not FDA-approved, its structural analogs (e.g., naphthyl derivatives) are screened for antifungal activity using microdilution assays (e.g., Candida albicans ATCC 90028, MIC values). Cytotoxicity is assessed via MTT assays on mammalian cell lines (e.g., HEK-293), with IC₅₀ calculations using nonlinear regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.